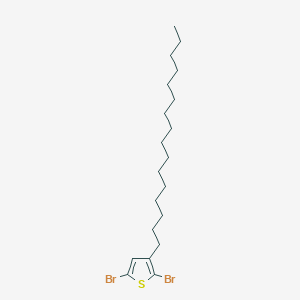

2,5-Dibromo-3-hexadecylthiophene

Descripción general

Descripción

“2,5-Dibromo-3-hexadecylthiophene” is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .

Synthesis Analysis

The compound can be synthesized by the Suzuki coupling reaction between two aromatic compounds followed by bromination . The Grignard metathesis reaction of DBPyTh with isopropylmagnesium chloride proceeded in 85% conversion and the regioselective halogen–metal exchange at the 2-position was confirmed .

Molecular Structure Analysis

The molecular formula of “2,5-Dibromo-3-hexadecylthiophene” is C20H34Br2S . The exact mass is 325.91625 g/mol and the monoisotopic mass is 323.91830 g/mol .

Chemical Reactions Analysis

As a conducting polymer precursor, “2,5-Dibromo-3-hexadecylthiophene” can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene to synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .

Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 466.36 g/mol . The compound is air-sensitive and should be stored under inert gas at a temperature between 0-10°C .

Aplicaciones Científicas De Investigación

Organic Electronics

2,5-Dibromo-3-hexadecylthiophene: is a valuable compound in the field of organic electronics. It serves as a monomer that can be polymerized to form regioregular poly(3-hexylthiophene) (P3HT), which is a widely used semiconductor material in organic photovoltaics and field-effect transistors . The high purity and specific bromination pattern of this compound make it ideal for creating well-defined electronic materials.

Photocatalysis

This compound is also instrumental in synthesizing materials for photocatalytic applications. When polymerized into P3HT, it can be used in the development of photocatalysts that are capable of harnessing solar energy to drive chemical reactions, such as water splitting or carbon dioxide reduction .

Medicinal Chemistry

In medicinal chemistry, derivatives of 2,5-Dibromo-3-hexadecylthiophene have been explored for their pharmacological properties. For instance, through Suzuki cross-coupling reactions, various derivatives have been synthesized and evaluated for biofilm inhibition, hemolytic, and anti-thrombolytic activities, showing potential as therapeutic agents .

Synthesis of Diblock Polymers

The compound can be used alongside other monomers like 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene to synthesize diblock polymers. These polymers have applications in creating materials with phase-separated domains, which are useful in organic electronics for creating devices with distinct conducting and insulating regions .

Material Science

In material science, 2,5-Dibromo-3-hexadecylthiophene is used to create materials with specific electronic properties. The introduction of hexadecyl side chains can lead to materials with enhanced solubility and processability, which are critical for the fabrication of electronic devices .

Organic Synthesis

This compound is a key intermediate in organic synthesis, particularly in the construction of thiophene-based molecules. Its reactivity allows for selective functionalization, enabling the creation of a wide array of structurally diverse compounds .

Chemical Sensors

Thiophene derivatives synthesized from 2,5-Dibromo-3-hexadecylthiophene can be used in the development of chemical sensors. These sensors can detect various environmental pollutants or biological markers, leveraging the electronic properties of thiophene-based materials .

Optoelectronic Devices

Finally, the synthesized polymers from this compound find applications in optoelectronic devices. They can be used in the creation of light-emitting diodes, solar cells, and laser materials, where their ability to conduct electricity and interact with light is crucial .

Mecanismo De Acción

Mode of Action

The mode of action of 2,5-Dibromo-3-hexadecylthiophene involves its reaction with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions . The different substituents present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .

Biochemical Pathways

The compound’s interaction with arylboronic acids suggests it may influence pathways involving these acids .

Result of Action

The compound’s interaction with arylboronic acids and the subsequent formation of thiophene derivatives suggest it may have significant effects at the molecular level .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dibromo-3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOMHRWQCLPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)